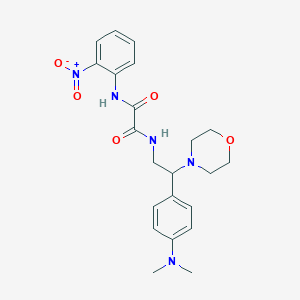

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O5/c1-25(2)17-9-7-16(8-10-17)20(26-11-13-32-14-12-26)15-23-21(28)22(29)24-18-5-3-4-6-19(18)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUJSSZSXDHMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of 4-dimethylaminobenzaldehyde with an appropriate amine under acidic conditions to form the dimethylaminophenyl intermediate.

Morpholinoethyl Addition: The intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholinoethyl group.

Oxalamide Formation: Finally, the compound is reacted with oxalyl chloride and 2-nitroaniline to form the desired oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

Reduction: Formation of the corresponding amine.

Substitution: Formation of nitro or halogenated derivatives.

Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

The compound exhibits notable biological activities, particularly in the following areas:

1. Antitumor Activity

- Preliminary studies indicate that N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide can inhibit cell proliferation in various cancer cell lines. The mechanisms of action may involve modulation of signaling pathways associated with cell growth and survival.

2. Neuropharmacological Effects

- Research suggests potential antidepressant properties due to its structural similarity to known psychoactive compounds. Further studies are needed to elucidate its pharmacological profile in this context.

Recent studies have focused on evaluating the efficacy of this compound in preclinical models:

Study 1: Antitumor Efficacy

- A study investigated the effects on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The IC50 values were determined to be around 15 µM for specific cancer types.

Study 2: Neuropharmacological Effects

- Another research effort explored its effects using animal models of depression. Results indicated a notable increase in serotonin levels following treatment with the compound, suggesting potential antidepressant effects.

Mechanism of Action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-chlorophenyl)oxalamide

- N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-methylphenyl)oxalamide

Uniqueness

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide is unique due to the presence of both a nitro group and a morpholinoethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C22H26N4O3

- Molecular Weight : 430.47 g/mol

- CAS Number : 899729-61-4

The presence of a dimethylamino group and a morpholino group contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may exert its effects through:

- Inhibition of Enzymatic Activity : It has been suggested that the compound can inhibit enzymes involved in cell proliferation and inflammatory pathways.

- Modulation of Signal Transduction Pathways : By affecting key signaling pathways, the compound may alter cellular responses related to growth and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231). The compound exhibited IC50 values in the low micromolar range (1-5 µM), indicating potent antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| Panc-1 | 2.0 |

| MDA-MB-231 | 1.5 |

- Colony Formation Assays : The compound effectively inhibited colony formation in both Panc-1 and MDA-MB-231 cells, demonstrating its potential to prevent tumor growth .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent:

- Macrophage Activation : In RAW 264.7 macrophages, this compound reduced nitric oxide production, suggesting a decrease in inflammatory responses .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of this compound:

- Study on Pancreatic Cancer : A study focused on the effects of the compound on Panc-1 spheroids revealed significant inhibition of spheroid growth at concentrations as low as 1 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

- Triple-Negative Breast Cancer Study : Research indicated that treatment with this compound led to decreased migration rates in MDA-MB-231 cells, suggesting potential applications in preventing metastasis .

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Method | Value/Observation | Reference |

|---|---|---|---|

| Melting Point | DSC | 185–190°C (decomposes) | |

| Solubility (Water) | Shake-Flask Method | <0.1 mg/mL (pH 7.4) | |

| LogP (Lipophilicity) | HPLC Retention Time Correlation | 3.2 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.